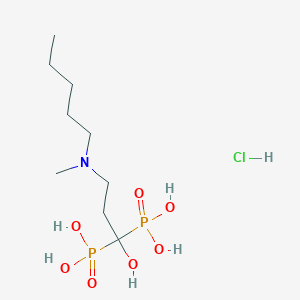
(1-Hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonic acid) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonic acid) hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both phosphonic acid and amine functional groups, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonic acid) hydrochloride typically involves the reaction of 3-(N-methylpentylamino)propionic acid hydrochloride with phosphorus trichloride. The reaction is carried out in water at a controlled pH of 4.4 to 4.5. The mixture is cooled to 0-5°C during the addition of phosphorus trichloride to prevent excessive heat generation. After the addition, the reaction mixture is gradually heated to 73-75°C until it thickens, followed by the removal of excess phosphorus trichloride under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The use of automated systems for addition and mixing can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonic acid) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1-Hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonic acid) hydrochloride is used as a reagent for synthesizing other complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for research and development in organic synthesis.
Biology
In biological research, this compound is used to study the interactions between phosphonic acids and biological molecules. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it suitable for applications in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1-Hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonic acid) hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The phosphonic acid groups can interact with metal ions, while the amine group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Bromine compounds: Compounds like hydrogen bromide, used in various chemical reactions.
Uniqueness
What sets (1-Hydroxy-3-(methyl(pentyl)amino)propane-1,1-diyl)bis(phosphonic acid) hydrochloride apart from similar compounds is its unique combination of phosphonic acid and amine functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological molecules, enhancing its versatility and applicability in various fields.
Properties
Molecular Formula |
C9H24ClNO7P2 |
|---|---|
Molecular Weight |
355.69 g/mol |
IUPAC Name |
[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid;hydrochloride |
InChI |
InChI=1S/C9H23NO7P2.ClH/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);1H |
InChI Key |
GQLYNPWQUVCODN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















